molecular formula C7H13NO2 B3394463 2-(Oxetan-2-yl)morpholine CAS No. 166756-08-7

2-(Oxetan-2-yl)morpholine

Cat. No. B3394463
M. Wt: 143.18 g/mol
InChI Key: XNSYJUXDEMVBLG-UHFFFAOYSA-N
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Description

2-(Oxetan-2-yl)morpholine is a chemical compound with various potential applications in scientific research and industrial fields. It has a molecular formula of C7H13NO2 .


Synthesis Analysis

The synthesis of morpholines, which includes 2-(Oxetan-2-yl)morpholine, has been a subject of significant research. A common method involves the use of 1,2-amino alcohols and related compounds . The process typically involves a sequence of coupling, cyclization, and reduction reactions .


Molecular Structure Analysis

The molecular structure of 2-(Oxetan-2-yl)morpholine is based on the morpholine (1,4-oxazinane) motif, which is a six-membered ring containing one nitrogen and one oxygen atom . The presence of the ether oxygen withdraws electron density from the nitrogen, rendering it less nucleophilic .

Scientific Research Applications

Structural and Synthetic Insights

2-(Oxetan-2-yl)morpholine's incorporation into molecular structures can profoundly influence physical and chemical properties, such as aqueous solubility, lipophilicity, and metabolic stability. For example, substituting gem-dimethyl groups with oxetane can increase aqueous solubility dramatically, by a factor of 4 to over 4000, and often reduce the rate of metabolic degradation. This modification can also induce conformational changes in aliphatic chains, favoring synclinal over antiplanar arrangements, which can significantly affect the molecule's bioactive conformation. Oxetanes, including those with morpholine fragments, show promise in enhancing the solubility and stability of drug molecules, making them valuable in drug discovery and development processes (Wuitschik et al., 2010).

Synthesis of Key Precursors

2-(Oxetan-2-yl)morpholine derivatives have been utilized in the synthesis of important intermediates for pharmaceuticals. For instance, they serve as key precursors in the development of DNA-dependent protein kinase (DNA-PK) inhibitors, which are crucial in cancer therapy. The application of allyl protecting groups has been demonstrated to be effective in synthesizing these intermediates, highlighting the versatility of oxetane-containing compounds in facilitating complex synthetic routes (Rodriguez Aristegui et al., 2006).

Applications in Organic Light Emitting Diodes (OLEDs)

The introduction of oxetane monomers and polyethers containing electroactive fragments into polymers has shown potential in improving the performance of organic light-emitting diodes (OLEDs). These materials exhibit high thermal stability and good electron photoemission, making them suitable as host materials for phosphorescent OLEDs. A device utilizing these polymers demonstrated impressive power efficiency and brightness, indicating the potential of 2-(Oxetan-2-yl)morpholine derivatives in electronic and photonic applications (Lengvinaite et al., 2010).

Antifungal and Antimicrobial Applications

Derivatives of 2-(Oxetan-2-yl)morpholine have been identified as potent antifungal agents, exhibiting activity against a range of fungal species, including Candida and Aspergillus species. The modification of the morpholine core structure to include a gem-dimethyl group has improved plasmatic stability while maintaining antifungal efficacy, underscoring the importance of structural optimization in developing effective antimicrobial agents (Bardiot et al., 2015).

Safety And Hazards

While specific safety data for 2-(Oxetan-2-yl)morpholine is not available, morpholine, a structurally similar compound, is known to be flammable and harmful if swallowed. It can cause severe skin burns, eye damage, and may cause respiratory irritation .

Future Directions

The synthesis and applications of morpholine derivatives, including 2-(Oxetan-2-yl)morpholine, continue to be a subject of research . Future directions may include the development of more efficient synthesis methods and exploration of new applications in various fields.

properties

IUPAC Name

2-(oxetan-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-3-9-6(1)7-5-8-2-4-10-7/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSYJUXDEMVBLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC1C2CNCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856272
Record name 2-(Oxetan-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Oxetan-2-yl)morpholine

CAS RN

166756-08-7
Record name 2-(Oxetan-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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